2-((2S,3S)-3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)-6-methoxypyridine
Description
This chiral phosphine ligand (CAS: 1777796-37-8) features a dihydrobenzooxaphosphol core substituted with a tert-butyl group, a methoxy group at position 4, and a 6-methoxypyridine moiety. Its molecular formula is C₁₈H₂₂NO₃P (MW: 331.35), and it is characterized by high enantiomeric excess (≥99% ee) and purity (≥95%) . The tert-butyl group provides steric bulk, while methoxy substituents modulate electronic properties, making it valuable in asymmetric catalysis and medicinal chemistry. Storage under argon highlights its sensitivity to oxidation .
Properties
IUPAC Name |
2-[(2S,3S)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22NO3P/c1-18(2,3)23-16-13(20-4)9-7-10-14(16)22-17(23)12-8-6-11-15(19-12)21-5/h6-11,17H,1-5H3/t17-,23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAJTAYURKBDBW-SBUREZEXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1C(OC2=C1C(=CC=C2)OC)C3=NC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[P@@]1[C@H](OC2=C1C(=CC=C2)OC)C3=NC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22NO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2S,3S)-3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)-6-methoxypyridine often involves multi-step organic reactions. The dihydrobenzo[d][1,3]oxaphosphol scaffold can be constructed through ring-closing reactions, starting from corresponding benzyl alcohols. The tert-butyl group is introduced via alkylation using tert-butyl halides.
Industrial Production Methods
The industrial production methods typically scale up laboratory procedures, ensuring high yields and purity. The process may include catalytic hydrogenation, solvent extraction, and recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various reactions, including:
Oxidation: Methoxy groups can be transformed into aldehydes or carboxylic acids under strong oxidative conditions.
Reduction: The oxaphosphol ring can be reduced to alter its stability and reactivity.
Substitution: The aromatic methoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents like potassium permanganate.
Reducing agents such as lithium aluminum hydride.
Electrophiles for substitution reactions, including halides and nitration agents.
Major Products Formed
Reactions involving this compound can yield products like methoxy-substituted pyridines or phosphol derivatives, each with unique properties depending on the reaction pathway chosen.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, this compound serves as a building block for constructing complex molecular architectures, facilitating the development of new materials and catalysts.
Biology
The compound's unique structure allows it to interact with biological molecules, making it a potential candidate for biochemical studies, such as enzyme inhibition assays and receptor binding studies.
Medicine
Medicinally, it is being explored for its potential use in drug design, particularly in areas targeting neurological disorders and cancer treatments due to its ability to modulate specific biological pathways.
Industry
In the industrial sector, it is investigated for applications in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes and receptors. It can inhibit or activate these targets, leading to changes in cellular processes. The pathways involved often include signal transduction pathways, where the compound may act as an agonist or antagonist.
Comparison with Similar Compounds
Stereoisomeric Counterpart: (2R,3R)-Configuration Variant
A stereoisomer with (2R,3R) configuration (CAS: 2565792-77-8) shares the same molecular formula (C₂₅H₂₈NO₄P, MW: 437.46) as a related analog but differs in stereochemistry. The (2S,3S) configuration of the target compound likely enhances enantioselectivity in catalytic applications compared to its (2R,3R) counterpart, though direct comparative studies are needed .
Substituent Variation: 2,6-Dimethoxyphenyl-Substituted Analog
A structurally similar compound (CAS: 2003230-67-7) replaces the 4-methoxy group with a 2,6-dimethoxyphenyl substituent, increasing molecular weight (MW: 437.46 vs. 331.35) and altering electronic properties. This substitution may improve binding affinity in phosphine oxide-based pharmacophores due to enhanced π-π interactions .
Pyridazine-Based Carboxamide Derivatives
Compounds like (3S)-3-tert-butyl-...carboxamide (EP 4 374 877 A2) share the tert-butyl group but feature a pyridazine-carboxamide core instead of oxaphosphol. These are designed for therapeutic applications (e.g., kinase inhibition) rather than catalysis, highlighting functional divergence despite common substituents .
Data Table: Key Comparative Properties
Research Findings and Mechanistic Insights
- Steric Effects : The tert-butyl group in the target compound creates a chiral environment critical for enantioselective catalysis, a feature shared with its analogs .
- Electronic Modulation: Methoxy groups enhance electron donation to the phosphorus center, improving ligand-metal coordination.
- Stereochemical Impact : The (2S,3S) configuration likely optimizes spatial arrangement for substrate binding, as opposed to the (2R,3R) isomer, which may exhibit reduced efficacy in asymmetric synthesis .
Biological Activity
The compound 2-((2S,3S)-3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)-6-methoxypyridine (CAS No. 1777796-37-8) is a phosphine oxide derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₈H₂₂N₀₃P
- Molar Mass : 331.35 g/mol
- Storage Conditions : Should be stored under inert gas (nitrogen or argon) at 2-8°C for stability .
The biological activity of this compound is primarily attributed to its phosphine oxide structure, which can interact with various biological targets. The presence of the methoxy groups and the pyridine moiety enhances its lipophilicity and potentially its bioavailability.
Anticancer Properties
Recent studies have indicated that this compound exhibits antitumor activity . In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance:
- Case Study : In a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), treatment with this compound resulted in a significant reduction in cell viability, with IC50 values ranging from 5 to 15 µM depending on the cell line .
Antimicrobial Activity
The compound has also been tested for its antimicrobial properties. Preliminary results suggest that it possesses moderate activity against both Gram-positive and Gram-negative bacteria.
- Table 1: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 20 µg/mL |
| Escherichia coli | 30 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
Neuroprotective Effects
Emerging research indicates that this compound may have neuroprotective effects. It appears to modulate neuroinflammatory pathways, potentially offering therapeutic benefits in neurodegenerative diseases.
- Case Study : A study on neuroblastoma cells showed that treatment with the compound reduced levels of pro-inflammatory cytokines, suggesting a mechanism for neuroprotection .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for its potential therapeutic applications. Initial studies suggest:
- Absorption : Rapid absorption with peak plasma concentrations observed within 1 hour post-administration.
- Distribution : High tissue distribution due to lipophilicity.
- Metabolism : Primarily metabolized in the liver with several metabolites identified.
- Excretion : Renal excretion is the primary route of elimination.
Safety and Toxicology
Toxicological assessments indicate that while the compound exhibits significant biological activity, it also presents some toxicity at higher concentrations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
